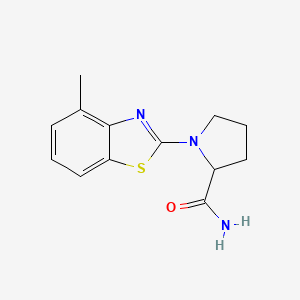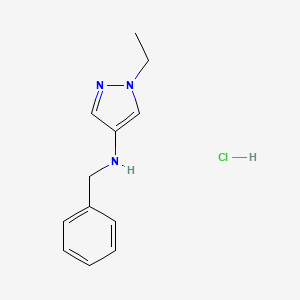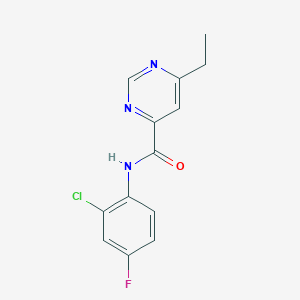
1-(4-Methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications
准备方法
The synthesis of 1-(4-Methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with pyrrolidine-2-carboxylic acid under specific reaction conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques to obtain high yields of the compound .
化学反应分析
1-(4-Methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
科学研究应用
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antibacterial and antifungal activities . In medicine, it is being investigated for its potential use in the treatment of various diseases due to its biological activity . Additionally, it has applications in the industry as a catalyst or ligand in organic synthesis reactions .
作用机制
The mechanism of action of 1-(4-Methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit DNA gyrase or dihydroorotase, which are essential for bacterial growth and replication . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
相似化合物的比较
1-(4-Methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds such as 2-(1,3-benzothiazol-2-ylthio)succinic acid and 2,4-disubstituted thiazoles . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action.
属性
分子式 |
C13H15N3OS |
|---|---|
分子量 |
261.34 g/mol |
IUPAC 名称 |
1-(4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H15N3OS/c1-8-4-2-6-10-11(8)15-13(18-10)16-7-3-5-9(16)12(14)17/h2,4,6,9H,3,5,7H2,1H3,(H2,14,17) |
InChI 键 |
ISLFFELMAXLMOB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCCC3C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyclopentyl-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B15115738.png)
![3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B15115739.png)
![2-(2-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115741.png)
![N,4-dimethyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B15115749.png)
![3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride](/img/structure/B15115756.png)
![4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine](/img/structure/B15115763.png)

![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15115777.png)
![3-(4-methanesulfonylphenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide](/img/structure/B15115793.png)
![1-{1-[(2,4-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B15115801.png)
![[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15115812.png)


![4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B15115834.png)
